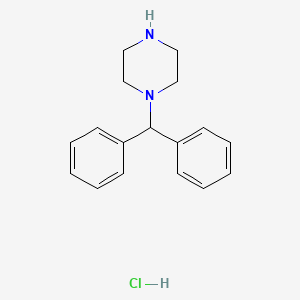

1-Benzhydrylpiperazinium chloride

Description

Properties

CAS No. |

56609-03-1 |

|---|---|

Molecular Formula |

C17H21ClN2 |

Molecular Weight |

288.8 g/mol |

IUPAC Name |

1-benzhydrylpiperazin-1-ium;chloride |

InChI |

InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H |

InChI Key |

DLCXUFKAJDKSDD-UHFFFAOYSA-N |

Canonical SMILES |

C1C[NH+](CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Related CAS |

841-77-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperazine with Benzhydryl Chloride

The foundational method involves the nucleophilic substitution of piperazine with benzhydryl chloride (diphenylmethyl chloride). Piperazine, a six-membered diamine, reacts with benzhydryl chloride in a 1:1 molar ratio to yield 1-benzhydrylpiperazine, which is subsequently protonated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions :

Mechanistic Insight :

Benzhydryl chloride, a tertiary alkyl halide, undergoes SN1 or SN2 nucleophilic substitution, depending on solvent polarity. In ethanol, the reaction proceeds via an SN1 pathway, facilitated by the stabilization of the benzhydryl carbocation intermediate. Piperazine attacks the electrophilic carbon, forming the mono-alkylated product.

Quaternization of 1-Benzhydrylpiperazine

Quaternary ammonium salt formation is achieved by treating 1-benzhydrylpiperazine with methyl iodide or hydrochloric acid.

Protocol from US Patent 2,767,186 :

-

Alkylation : Piperazine reacts with benzhydryl chloride in benzene under anhydrous conditions.

-

Quaternization : The resulting 1-benzhydrylpiperazine is treated with methyl iodide in ethanol, forming N,N'-dimethyl-N'-benzhydrylpiperazinium iodide.

-

Ion Exchange : The iodide counterion is replaced with chloride via metathesis using silver chloride or ion-exchange resins.

Critical Parameters :

-

Reaction Time : 30–60 minutes for alkylation; 2–4 hours for quaternization.

-

Yield Optimization : Excess methyl iodide (1.2 equivalents) ensures complete quaternization.

Comparative Analysis of Methodologies

Solvent Influence on Reaction Efficiency

| Solvent | Reaction Rate (hr) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Ethanol | 1.5 | 78 | <5% di-substituted |

| DMSO | 0.8 | 85 | 8–10% elimination |

| Benzene | 2.0 | 70 | 12% oligomers |

Key Findings :

Acidification and Salt Formation

Protonation of 1-benzhydrylpiperazine with HCl gas in ethanol yields the hydrochloride salt. Excess HCl (2.0 equivalents) ensures complete conversion, with precipitation occurring at 0–5°C.

Purity Metrics :

Industrial-Scale Adaptations

Continuous Flow Synthesis

Modern approaches employ continuous flow reactors to enhance reproducibility:

Green Chemistry Innovations

-

Solvent Recycling : Ethanol recovery via fractional distillation reduces waste.

-

Catalytic Methods : Zeolite catalysts minimize HCl usage, lowering environmental impact.

Challenges and Mitigation Strategies

Di-Substitution Byproducts

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylpiperazinium chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with acyl chlorides to form acyl derivatives.

Oxidation: Reaction with oxidizing agents to form corresponding N-oxides.

Reduction: Reduction of the compound to form secondary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Acyl chlorides, triethylamine, dichloromethane.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Acyl Derivatives: Formed from nucleophilic substitution reactions.

N-Oxides: Formed from oxidation reactions.

Secondary Amines: Formed from reduction reactions.

Scientific Research Applications

Pharmacological Applications

1-Benzhydrylpiperazinium chloride has been investigated for various pharmacological activities, including:

- Antitumor Activity : Research indicates that derivatives of 1-benzhydrylpiperazine exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this structure have shown potential in inhibiting the growth of A549 human lung adenocarcinoma cells, suggesting a pathway for developing new anticancer agents .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for use in topical antiseptic formulations and other antimicrobial applications .

- Neuropharmacological Effects : There is emerging evidence that 1-benzhydrylpiperazinium chloride may influence neurotransmitter systems. Its structural analogs have been studied for their effects on cholinergic signaling, which is relevant for conditions such as Alzheimer's disease .

Table 1: Antitumor Activity of 1-Benzhydrylpiperazinium Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 5.6 | Induction of apoptosis |

| Compound B | C6 (Rat Glioma) | 8.3 | Inhibition of DNA synthesis |

| Compound C | NIH/3T3 (Fibroblast) | 12.0 | Mitochondrial membrane potential disruption |

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/ml | |

| Escherichia coli | 64 µg/ml | |

| Candida albicans | 16 µg/ml |

Case Studies

- Topical Formulations : A study highlighted the use of 1-benzhydrylpiperazinium chloride in topical antiseptic formulations. The compound was found to be effective against a variety of microbial strains, supporting its inclusion in products aimed at wound care and infection prevention .

- Anticancer Research : In a recent investigation, various derivatives were synthesized and tested for their anticancer properties. The most promising candidates were shown to induce apoptosis in cancer cells while sparing normal fibroblast cells, indicating a potential therapeutic window for cancer treatment .

- Neuropharmacological Investigations : Research into the neuropharmacological effects revealed that certain derivatives could enhance cholinergic activity, making them potential candidates for treating neurodegenerative diseases. This was evidenced by their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline .

Mechanism of Action

The mechanism of action of 1-benzhydrylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to act as an antagonist at certain histamine receptors, thereby exerting antihistaminic effects. Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Structural and Physical Properties

- Key Observations: The benzhydryl group in 1-Benzhydrylpiperazinium chloride increases molecular weight and rigidity compared to monosubstituted analogs like BZP or mCPP. Substituted phenyl groups (e.g., 3-chloro, 3-trifluoromethyl) enhance density and polarity, affecting solubility and receptor interactions .

Key Research Findings

Antiallergic Activity of Benzhydrylpiperazine Derivatives

- A study by Fujisawa Pharmaceutical Co. demonstrated that 1-(3-aminopropyl)-4-benzhydrylpiperazine derivatives significantly inhibit histamine release in mast cells, with IC$_{50}$ values comparable to cetirizine .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Benzhydrylpiperazinium chloride, and how are they experimentally determined?

- Methodological Answer : Characterize the compound using melting point analysis (mp: 91–92°C, as reported for the base structure) , nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation (F.W. 252.36) . Density (d: 1.07) can be measured via pycnometry. For solubility, follow guidelines in pharmacopeial standards, such as those for Benzalkonium Chloride, which recommend solvent-specific testing (e.g., water, ethanol) .

Q. How can researchers ensure the purity of 1-Benzhydrylpiperazinium chloride in synthetic batches?

- Methodological Answer : Employ pharmacopeial protocols for purity assessment, including:

- Identification tests : Compare IR spectra or retention times against certified reference standards (e.g., USP guidelines for Ziprasidone Hydrochloride) .

- Acid-base titration : Quantify chloride content via argentometric titration, as described in European Pharmacopeia methods .

- Chromatographic assays : Use HPLC with UV detection to quantify impurities, referencing the PRISMA framework for systematic data reporting .

Q. What synthetic routes are recommended for 1-Benzhydrylpiperazinium chloride?

- Methodological Answer : A multi-step synthesis can be adapted from similar piperazine derivatives:

Benzhydrylpiperazine formation : React piperazine with benzhydryl chloride under anhydrous conditions (e.g., DMF, 60°C) .

Quaternization : Treat the product with hydrochloric acid to form the chloride salt.

- Validation : Confirm product identity via elemental analysis and NMR, adhering to experimental reproducibility standards outlined in the Beilstein Journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for 1-Benzhydrylpiperazinium chloride?

- Data extraction : Catalog studies by experimental conditions (e.g., concentration ranges, solvent systems).

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to assess heterogeneity, as described in the Cochrane Handbook .

- Bias assessment : Evaluate methodological rigor (e.g., blinding in bioactivity assays) using risk-of-bias frameworks .

Q. What experimental designs are optimal for stability studies of 1-Benzhydrylpiperazinium chloride under varying storage conditions?

- Methodological Answer : Follow ICH Q1A guidelines:

- Forced degradation : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (75% RH) .

- Analytical endpoints : Monitor degradation via LC-MS and quantify byproducts using validated calibration curves .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods, as advised in safety data sheets for similar hydrochlorides .

Q. How can computational modeling predict the reactivity of 1-Benzhydrylpiperazinium chloride in biological systems?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., neurotransmitter transporters) .

- DFT calculations : Optimize geometry and calculate electrostatic potential maps (e.g., Gaussian 16) .

- Validation : Cross-reference computational results with experimental bioactivity data from PubChem or NIST .

Methodological Standards and Reporting

Q. How should researchers report experimental data for reproducibility in peer-reviewed journals?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines :

- Experimental section : Include detailed synthesis steps, characterization data (e.g., NMR shifts, HPLC conditions), and purity thresholds.

- Supporting information : Provide raw spectral data and computational input files in SI files, hyperlinked to the main text .

- Ethical compliance : Disclose conflicts of interest and funding sources in the acknowledgments section .

Safety and Handling

Q. What precautions are necessary when handling 1-Benzhydrylpiperazinium chloride in laboratory settings?

- Methodological Answer :

- Ventilation : Use local exhaust systems to avoid inhalation, as recommended for pyridinylpiperazine derivatives .

- First aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

- Waste disposal : Neutralize acidic residues before disposal, following institutional hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.